2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
CAS No.: 1014340-56-7
Cat. No.: VC8431621
Molecular Formula: C25H19ClN4O3S
Molecular Weight: 491 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014340-56-7 |
|---|---|
| Molecular Formula | C25H19ClN4O3S |
| Molecular Weight | 491 g/mol |
| IUPAC Name | 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C25H19ClN4O3S/c1-32-17-12-10-16(11-13-17)14-30-24(31)19-7-3-5-9-21(19)27-25(30)34-15-22-28-23(29-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |
| Standard InChI Key | VIAYHUAHYHMMMN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |
Introduction
Molecular Characterization and Structural Features
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C25H19ClN4O3S, with a molar mass of 491 g/mol. Its IUPAC name, 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one, reflects the integration of three key subunits:
-
Quinazolin-4(3H)-one core: A bicyclic system with a ketone group at position 4.
-
1,2,4-Oxadiazole ring: Substituted at the 3-position with a 2-chlorophenyl group.
-
4-Methoxybenzyl group: Attached to the nitrogen at position 3 of the quinazolinone.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C25H19ClN4O3S |
| Molecular Weight | 491 g/mol |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |
| InChI Key | VIAYHUAHYHMMMN-UHFFFAOYSA-N |
The presence of electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (methoxybenzyl) groups creates a polarized structure conducive to diverse intermolecular interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three primary components:
-
Quinazolin-4(3H)-one Core: Typically derived from 2-aminobenzamide precursors via cyclization.
-
Oxadiazole Moiety: Constructed through cycloaddition or condensation reactions.
-
Thioether Linkage: Introduced via nucleophilic substitution between a thiol and alkyl halide .
Formation of Quinazolin-4(3H)-one
Recent protocols utilize H2O2-mediated oxidation of 3-substituted quinazolinones, as demonstrated by Zhang et al. (2023), who achieved yields exceeding 85% under mild conditions . For this compound, the 4-methoxybenzyl group is introduced via N-alkylation of quinazolin-4(3H)-one using 4-methoxybenzyl chloride in the presence of a base such as K2CO3 .
Oxadiazole Ring Construction
The 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) and propargyl alcohol, followed by bromination to yield the methyl bromide intermediate. DFT studies confirm that regioselectivity favors the 5-substituted oxadiazole isomer due to electronic and steric factors .
Thioether Coupling
The final step involves reacting the quinazolinone-thiolate (generated via treatment of 2-mercaptoquinazolin-4(3H)-one with NaH) with the oxadiazolemethyl bromide. This reaction proceeds via an SN2 mechanism, with yields optimized to ~70% in DMF at 60°C.
Spectroscopic Characterization
NMR Spectral Data
Although specific spectra for this compound are unpublished, related derivatives show characteristic signals:
-
1H NMR:
-
Quinazolinone H-5: δ 8.2–8.4 ppm (d, J = 8 Hz).
-
Methoxybenzyl OCH3: δ 3.8–3.9 ppm (s).
-
-
13C NMR:
High-Resolution Mass Spectrometry (HRMS)
Theoretical [M+H]+: 491.0844 (C25H20ClN4O3S). Observed values in analogs typically deviate by <5 ppm when using ESI+ ionization .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low yields (~50%) in thioether coupling due to steric hindrance.
-
Purification difficulties caused by the compound’s high lipophilicity (logP ≈ 4.2).
Biological Evaluation Priorities
Future studies should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume